(4-Bromophenyl)methanesulfonic acid
Description
(4-Bromophenyl)methanesulfonic acid (CAS: 110874-72-1) is a brominated aromatic sulfonic acid with the molecular formula C₇H₇BrO₃S and a molar mass of 251.10 g/mol . Structurally, it consists of a methanesulfonic acid group (-SO₃H) attached to a 4-bromophenyl ring. This compound is a solid at room temperature, distinguishing it from its parent compound, methanesulfonic acid (MSA), which is a liquid .
Applications of this compound are less documented but include use as a pharmaceutical intermediate, as evidenced by derivatives like N-[4-(4-bromophenyl)phenyl]methanesulfonamide .
Properties
Molecular Formula |
C7H7BrO3S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
(4-bromophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) |
InChI Key |
CZHYAAVLICZNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences :
- MSA (CH₃SO₃H) is the simplest aliphatic sulfonic acid, whereas (4-Bromophenyl)methanesulfonic acid incorporates a bulky brominated aromatic ring. This structural difference significantly impacts their physical states (liquid vs. solid) and solubility profiles .
- Acidity : MSA is a strong Brønsted acid (pKa = −1.9), comparable to mineral acids like H₂SO₄. The electron-withdrawing bromine substituent in this compound may slightly enhance acidity, though experimental data are lacking .
(4-Bromophenyl)phosphonic Acid
Structural and Functional Differences :
- Acidity : Phosphonic acids (PO₃H₂) are weaker (pKa ~1.5–2.5) compared to sulfonic acids (pKa ~−1 to −2), making this compound significantly stronger .
- Applications : Phosphonic acids are often used as chelating agents or in material science , whereas sulfonic acids excel in catalysis and electrolytes due to their superior acidity and solubility .
Trifluoromethanesulfonic Acid (Triflic Acid)
Comparison Notes:
- Triflic acid (CF₃SO₃H) is a superacid (pKa = −12) with higher acidity than both MSA and this compound.
Research Findings and Knowledge Gaps
- Environmental Impact : MSA is biodegradable and considered environmentally friendly . The bromine in this compound may reduce biodegradability, though toxicity data are absent .
- Synthesis : MSA is produced via the Grillo process (methane activation), whereas the synthesis route for this compound remains undocumented .
- Data Limitations : Key properties (e.g., solubility, thermal stability) for this compound are inferred from structural analogs due to scarce experimental data .
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